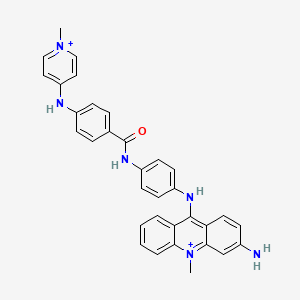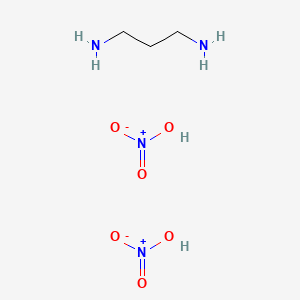
(7-Bromo-5,8-dimethoxy-3,4-dihydronaphthalen-2-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(7-Bromo-5,8-dimethoxy-3,4-dihydronaphthalen-2-yl)methanol is an organic compound that belongs to the class of brominated naphthalenes This compound is characterized by the presence of bromine, methoxy groups, and a hydroxymethyl group attached to a naphthalene ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (7-Bromo-5,8-dimethoxy-3,4-dihydronaphthalen-2-yl)methanol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of 5,8-dimethoxy-3,4-dihydronaphthalene followed by the introduction of a hydroxymethyl group. The reaction conditions often involve the use of bromine or a brominating agent in the presence of a solvent such as dichloromethane. The hydroxymethylation step can be achieved using formaldehyde and a reducing agent like sodium borohydride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions
(7-Bromo-5,8-dimethoxy-3,4-dihydronaphthalen-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like zinc and hydrochloric acid.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide, sodium methoxide, and amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Zinc and hydrochloric acid in an ethanol solution.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products
Oxidation: 7-Bromo-5,8-dimethoxy-3,4-dihydronaphthalene-2-carboxylic acid.
Reduction: 5,8-Dimethoxy-3,4-dihydronaphthalen-2-yl)methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(7-Bromo-5,8-dimethoxy-3,4-dihydronaphthalen-2-yl)methanol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of (7-Bromo-5,8-dimethoxy-3,4-dihydronaphthalen-2-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by modulating signaling pathways such as the p53 pathway. The bromine atom and methoxy groups play a crucial role in its binding affinity and specificity towards these targets.
類似化合物との比較
Similar Compounds
- (7-Bromo-5,8-dimethyl-3,4-dihydronaphthalen-1(2H)-one)
- (7-Bromo-2-(4-methoxybenzylidene)-3,4-dihydronaphthalen-1(2H)-one)
- (7-Bromo-2-(3,5-dimethoxybenzylidene)-3,4-dihydronaphthalen-1(2H)-one)
Uniqueness
(7-Bromo-5,8-dimethoxy-3,4-dihydronaphthalen-2-yl)methanol is unique due to the presence of both bromine and methoxy groups on the naphthalene ring, which imparts distinct chemical and biological properties. Its hydroxymethyl group further enhances its reactivity and potential for derivatization compared to similar compounds.
特性
CAS番号 |
112997-43-0 |
|---|---|
分子式 |
C13H15BrO3 |
分子量 |
299.16 g/mol |
IUPAC名 |
(7-bromo-5,8-dimethoxy-3,4-dihydronaphthalen-2-yl)methanol |
InChI |
InChI=1S/C13H15BrO3/c1-16-12-6-11(14)13(17-2)10-5-8(7-15)3-4-9(10)12/h5-6,15H,3-4,7H2,1-2H3 |
InChIキー |
DTGRNEQLXVZEQQ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C2=C1CCC(=C2)CO)OC)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-(Oct-7-EN-1-YL)-9-borabicyclo[3.3.1]nonane](/img/structure/B14314298.png)
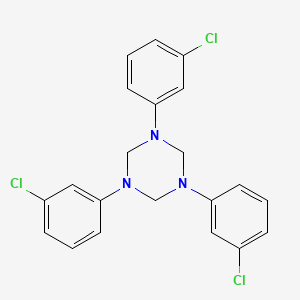
![[(4-Methylphenyl)methyl][tris(propanoyloxy)]stannane](/img/structure/B14314305.png)
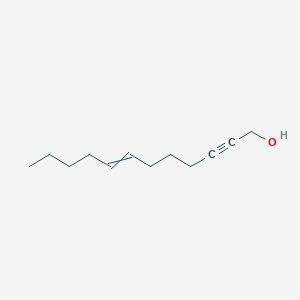
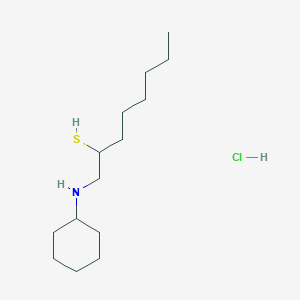
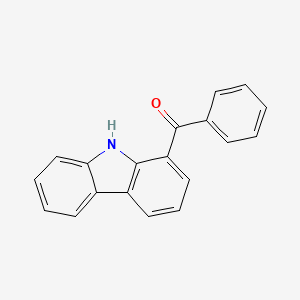
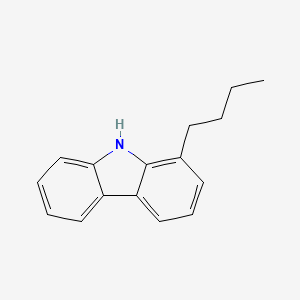

![3-[(Furan-2-yl)oxy]propane-1,2-diol](/img/structure/B14314351.png)
![1,2-Dihydrobenzo[l]cyclopenta[cd]pyren-1-ol](/img/structure/B14314352.png)
![6-[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2(3H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14314360.png)

